An In-depth Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde
An In-depth Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Potential of a Versatile Pyrimidine Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability. Within this vast chemical space, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde emerges as a particularly valuable building block. Its trifunctional nature—a reactive chlorine atom, a secondary amine, and an aldehyde group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of kinase inhibitors and other potential therapeutics.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This section details the key identifiers and characteristics of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde.
Chemical Identity and Nomenclature
-
Chemical Name: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde[2][3]
-
Synonyms: 2-chloro-4-(MethylaMino)-5-pyriMidinecarboxaldehyde[2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability in derivative compounds.
| Property | Value | Source |
| Molecular Weight | 171.58 | [2][3] |
| LogP | 0.9842 | [2] |
| Topological Polar Surface Area (TPSA) | 54.88 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
Retrosynthetic Analysis and Proposed Synthetic Pathway
The structure of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde suggests a retrosynthetic disconnection pointing to a dichlorinated pyrimidine precursor. A logical starting material is 2,4-dichloro-5-formylpyrimidine, which can be synthesized from uracil.[5]
Caption: Proposed synthetic pathway for 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde
This step involves the Vilsmeier-Haack formylation of uracil followed by chlorination.[5]
-
To a solution of uracil in a suitable solvent such as DMF, slowly add a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF) at a controlled temperature.
-
After the reaction is complete, the intermediate 2,4-dihydroxy-5-pyrimidinecarbaldehyde is isolated.
-
The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[5]
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The key to synthesizing the target molecule is the regioselective substitution of one of the chlorine atoms. The C4 position in 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially with an electron-withdrawing group at C5.[6]
-
Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable aprotic solvent (e.g., THF, DCM).
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of methylamine (as a solution in a suitable solvent like ethanol or THF).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde lies in the orthogonal reactivity of its three functional groups.
Caption: Reactive sites of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde.
Nucleophilic Aromatic Substitution at C2
The remaining chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[8]
Exemplary Protocol: Synthesis of a Diamino-pyrimidine Derivative
-
To a solution of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde in a polar aprotic solvent (e.g., DMSO, DMF), add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Reactions of the Aldehyde Group
The aldehyde at the C5 position is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amino-methyl groups.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to form chalcone-like structures.[7]
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
Application in Kinase Inhibitor Synthesis
Substituted pyrimidines are a prominent scaffold in the design of kinase inhibitors.[1][9][10] The structural features of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde make it an ideal starting point for the synthesis of inhibitors targeting various kinases, such as Aurora kinases[9][10][11] and cyclin-dependent kinases (CDKs).[12] The typical strategy involves using the C2 and C4 positions to introduce moieties that interact with the hinge region of the kinase, while the C5 position can be elaborated to interact with the solvent-exposed region or other pockets of the ATP-binding site.
Spectroscopic Characterization
Unequivocal identification of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde requires a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the pyrimidine proton, a signal for the N-H proton (which may be broad), and a signal for the methyl group.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically downfield, >180 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present:
-
N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C-H stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 171.58. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde.
Hazard Identification
Based on safety data for similar chloro-pyrimidine compounds, this substance should be considered hazardous.[13] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[13][14]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Avoid inhalation of dust and vapors.[13]
-
Avoid contact with skin and eyes.[13]
-
Wash hands thoroughly after handling.[14]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][15]
-
Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[2]
Conclusion and Future Outlook
2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular libraries with a wide range of biological activities. The continued exploration of its reactivity and its application in the synthesis of novel compounds, particularly in the area of kinase inhibitors, is likely to yield new therapeutic candidates for a variety of diseases. The synthetic strategies and characterization data presented in this guide provide a solid foundation for researchers looking to leverage the unique properties of this versatile pyrimidine building block.
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